![molecular formula C10H10N2 B1599128 4-Methylquinolin-3-amine CAS No. 50878-90-5](/img/structure/B1599128.png)
4-Methylquinolin-3-amine
Overview
Description
4-Methylquinolin-3-amine is a reagent used in the synthesis of imine polymers and various pharmaceutical agents . It is also known as 4-methyl-8-quinolinamine .
Synthesis Analysis
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .
Molecular Structure Analysis
The molecular formula of 4-Methylquinolin-3-amine is C10H10N2 . The InChI code is 1S/C10H10N2/c1-7-6-12-9-5-3-2-4-8 (9)10 (7)11/h2-6H,1H3, (H2,11,12) .
Chemical Reactions Analysis
Amines and carboxylic acids are abundant chemical feedstocks that are nearly exclusively united via the amide coupling reaction . The disproportionate use of the amide coupling leaves a large section of unexplored reaction space between amines and acids: two of the most common chemical building blocks .
Physical And Chemical Properties Analysis
The molecular weight of 4-Methylquinolin-3-amine is 158.20 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 .
Scientific Research Applications
Drug Discovery and Pharmaceutical Synthesis
Quinoline compounds, including 4-Methylquinolin-3-amine, are fundamental scaffolds in drug discovery due to their pharmacological properties. They serve as key intermediates in synthesizing various therapeutic agents, including antimalarial, antibacterial, antifungal, and anticancer drugs .
Anticancer Research
Specifically, derivatives of quinoline amines have been evaluated for their anticancer activity. For instance, certain substituted amino quinolines have shown promise against cancer cell lines such as A549, indicating potential applications of 4-Methylquinolin-3-amine in developing novel anticancer therapies .
Green Chemistry
The current trend towards sustainable and environmentally friendly chemical processes has highlighted the importance of quinoline derivatives. They are being explored for greener synthesis routes that minimize environmental impact, which could include applications of 4-Methylquinolin-3-amine .
Mechanism of Action
Target of Action
4-Methylquinolin-3-amine, like other quinoline derivatives, is known to interact with various biological targets. Quinoline derivatives have been reported to exhibit a broad spectrum of bioactivities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities .
Mode of Action
Quinoline derivatives are generally known to interact with their targets through various mechanisms, leading to changes in the biological function of the targets . For instance, some quinoline-based compounds are known to inhibit hemozoin polymerization in malaria parasites, leading to the accumulation of toxic free heme .
Biochemical Pathways
It’s worth noting that quinoline derivatives have been found to interact with the pi3k/akt/mtor pathway, which plays a role in multiple cancers by regulating apoptosis and cell proliferation .
Pharmacokinetics
One of the quinoline amines, 2-chloro-8-methyl-n-(quinolin-5-yl)quinolin-4-amine, was predicted to satisfy the adme profile .
Result of Action
Some quinoline amines have shown substantial biological activities, including anticancer effects .
Action Environment
The synthesis of quinoline derivatives can be influenced by various factors, including the choice of reagents and reaction conditions .
Safety and Hazards
properties
IUPAC Name |
4-methylquinolin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-8-4-2-3-5-10(8)12-6-9(7)11/h2-6H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HANMWNJJOSJZHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=CC=CC=C12)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40402206 | |
Record name | 4-methylquinolin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40402206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
50878-90-5 | |
Record name | 4-methylquinolin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40402206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methylquinolin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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